An In-Depth Technical Guide to (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile (CAS 1004643-52-0): Properties, Synthesis, and Applications
An In-Depth Technical Guide to (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile (CAS 1004643-52-0): Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile, CAS 1004643-52-0, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] This document delineates the molecule's physicochemical properties, proposes a logical and robust synthetic pathway based on established chemical principles, and discusses its potential applications as a versatile synthetic intermediate. Safety and handling protocols are also detailed to ensure its proper use in a research environment. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this building block for the creation of novel, high-value molecules.
Introduction to the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] The pyrazole core is present in a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the H2-receptor agonist Betazole, demonstrating its broad pharmacological utility.[1]
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile emerges as a strategically functionalized building block. Its structure combines the proven pyrazole core with three key functional groups that enable diverse synthetic transformations:
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A chloro group at the C4 position, which can be readily displaced or serve as a handle for transition-metal-catalyzed cross-coupling reactions.
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Two methyl groups at the C3 and C5 positions, which enhance lipophilicity and can provide steric influence.
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An N1-acetonitrile group , a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cyclization reactions.
This combination of features makes it a valuable intermediate for constructing complex molecular architectures in drug discovery and agrochemical synthesis programs.
Physicochemical and Structural Properties
The structural and chemical properties of a molecule are fundamental to understanding its reactivity and potential applications.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1004643-52-0 | |
| Molecular Formula | C₇H₈ClN₃ | [2] |
| Molecular Weight | 169.61 g/mol | [2] |
| Canonical SMILES | CC1=C(C(=NN1CC#N)C)Cl | |
| Hazard Class | Irritant | [2] |
Chemical Structure
The molecule's structure is defined by a central pyrazole ring substituted at four positions.
Caption: Chemical structure of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile.
Synthesis and Mechanistic Insights
The proposed synthesis follows a three-step sequence:
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Pyrazole Formation: Condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole.
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Electrophilic Chlorination: Chlorination at the C4 position of the pyrazole ring.
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N-Alkylation: Introduction of the acetonitrile moiety via alkylation of the pyrazole nitrogen.
Caption: Proposed three-step synthesis pathway for the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 3,5-Dimethylpyrazole
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Rationale: This reaction is a classic Knorr cyclocondensation. Acetylacetone is chosen as the β-dicarbonyl precursor because its symmetrical structure directly yields the desired 3,5-dimethyl substitution pattern, avoiding regioisomeric mixtures.[4]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydrazine hydrate (1.0 eq) dissolved in ethanol.
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Slowly add acetylacetone (1.05 eq) to the solution at room temperature. The addition is often exothermic and may require cooling in an ice bath.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.[5]
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Monitor the reaction by TLC until the starting materials are consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization or distillation to yield pure 3,5-dimethylpyrazole.
Step 2: Synthesis of 4-Chloro-3,5-dimethylpyrazole
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Rationale: The C4 position of the pyrazole ring is electron-rich and sterically accessible, making it the most favorable site for electrophilic substitution. Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are effective chlorinating agents for such systems.
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Dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a flask protected from moisture.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of sulfuryl chloride (1.0 eq) in the same solvent dropwise. The reaction releases HCl gas and should be performed in a well-ventilated fume hood.
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Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
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Quench the reaction by carefully pouring it into a saturated sodium bicarbonate solution.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude 4-chloro-3,5-dimethylpyrazole.
Step 3: Synthesis of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile
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Rationale: The pyrazole ring contains a nucleophilic nitrogen atom (pKa ~2.5) that can be readily alkylated. A mild base is used to deprotonate the N-H, generating the pyrazolate anion, which then displaces the bromide from bromoacetonitrile in a standard Sₙ2 reaction.
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Dissolve 4-chloro-3,5-dimethylpyrazole (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.[6]
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Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
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Add bromoacetonitrile (1.1 eq) to the suspension.
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Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
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After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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The resulting residue can be purified by column chromatography on silica gel to afford the final product, (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile.
Anticipated Spectral Characterization
While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key signals that would be used for its characterization and confirmation.
| Technique | Expected Signals |
| ¹H NMR | - Two distinct singlets for the C3-CH₃ and C5-CH₃ protons (approx. δ 2.2-2.5 ppm).- A singlet for the N-CH₂-CN protons (approx. δ 5.0-5.3 ppm). |
| ¹³C NMR | - Signals for the two methyl carbons (approx. δ 10-15 ppm).- Signal for the methylene carbon (N-CH₂) (approx. δ 40-45 ppm).- Signal for the nitrile carbon (-C≡N) (approx. δ 115-120 ppm).- Signals for the three pyrazole ring carbons (C3, C4-Cl, C5) in the aromatic region (approx. δ 110-150 ppm). |
| IR Spectroscopy | - A sharp, medium-intensity absorption band for the nitrile (C≡N) stretch (approx. 2240-2260 cm⁻¹).- C-H stretching bands for alkyl groups (approx. 2850-3000 cm⁻¹).- C-Cl stretching band in the fingerprint region (approx. 600-800 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic M/M+2 isotopic pattern of ~3:1, indicative of the presence of one chlorine atom. |
Safety, Handling, and Toxicology
Proper handling of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is essential. The molecule combines the hazards of a chlorinated organic compound, a pyrazole, and an organic nitrile.
Hazard Identification
Based on data for structurally related compounds, the following hazards are anticipated[2][7]:
| Hazard Type | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[7] |
| Eye Irritation | H319 | Causes serious eye irritation.[7] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[7] |
The acetonitrile moiety is a known toxicophore. Organic nitriles can be metabolized in the body to release cyanide, which inhibits cellular respiration.[8] Therefore, exposure via inhalation, ingestion, or skin contact must be strictly avoided.
Safe Handling Protocol
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[9]
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Ventilation: Handle this compound only in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[7]
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly sealed.[7]
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Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[7]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[7]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]
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Applications in Research and Drug Development
The primary value of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile lies in its role as a versatile synthetic intermediate. Its functional handles provide multiple avenues for diversification to build libraries of novel compounds for biological screening.
Caption: Potential synthetic transformations of the title compound.
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Modification at the C4-Position: The chloro group is a prime site for introducing molecular diversity. It can undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of aryl, heteroaryl, or alkyl groups.
-
Transformation of the Acetonitrile Group: The nitrile is a highly versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key functional group for interacting with biological targets or for further amide coupling reactions. Alternatively, the nitrile can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to produce the primary amine, providing a site for further functionalization.
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Use as a Core Scaffold: The entire molecule can serve as a rigid scaffold to which pharmacophoric elements are attached. Its physicochemical properties can be fine-tuned through modifications at its reactive sites to optimize absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.[11]
Conclusion
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile (CAS 1004643-52-0) is a well-functionalized heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data in the public domain is limited, its properties and reactivity can be reliably predicted from its structure and the established chemistry of pyrazoles. The proposed multi-step synthesis is efficient and based on fundamental organic reactions. The compound's strategic placement of chloro and acetonitrile functional groups makes it an ideal starting material for creating diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents and agrochemicals. Adherence to strict safety protocols is mandatory for its handling.
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